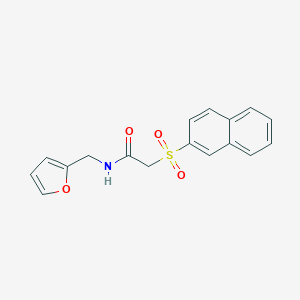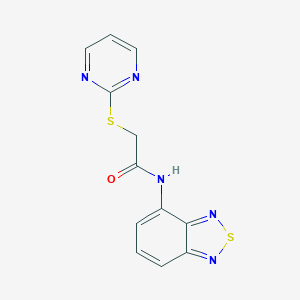![molecular formula C14H12FN5OS2 B269974 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269974.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as FLTSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FLTSA is a thiazole derivative that has been synthesized through a multi-step process, and its structure has been characterized using various spectroscopic techniques.
作用机制
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of various kinases, including JNK, p38, and ERK. It has also been found to bind to and inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In diabetes models, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity. In infectious disease models, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to inhibit the growth of bacteria and viruses.
实验室实验的优点和局限性
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and can be scaled up for larger experiments. However, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, including:
1. Further investigation of its mechanism of action and potential targets in different cellular pathways.
2. Evaluation of its efficacy and safety in preclinical and clinical studies for various diseases.
3. Development of new derivatives and analogs with improved potency and selectivity.
4. Exploration of its potential applications in other fields, such as materials science and catalysis.
5. Investigation of its pharmacokinetics and pharmacodynamics in different animal models and human subjects.
In conclusion, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations for use in different applications.
合成方法
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves several steps, including the reaction of 4-fluoroaniline with thioamide to form the intermediate 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol to form N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. The overall yield of the synthesis is around 60%, and the purity of the final product is confirmed using HPLC.
科学研究应用
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and infectious diseases. In biochemistry, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been used as a tool to study protein-protein interactions and enzyme kinetics. In pharmacology, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been evaluated for its effects on different cellular pathways and signaling cascades.
属性
产品名称 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C14H12FN5OS2 |
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H12FN5OS2/c1-20-8-16-19-14(20)23-7-12(21)18-13-17-11(6-22-13)9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,17,18,21) |
InChI 键 |
KRGPKOAWCCZQGY-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
规范 SMILES |
CN1C=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-diphenyl-5-[(phenylsulfonyl)methyl]-4,5-dihydro-1H-pyrazole](/img/structure/B269892.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269895.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)
![2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B269904.png)

![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269915.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B269923.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269927.png)